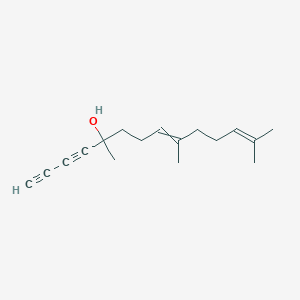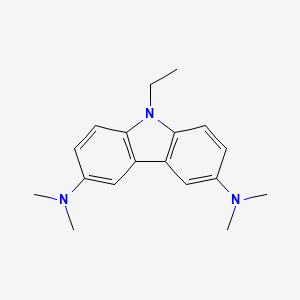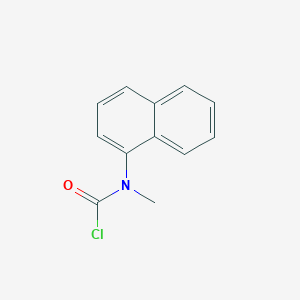
Carbonochloridothioic acid, S-dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonochloridothioic acid, S-dodecyl ester: is an organic compound with the molecular formula C13H25ClOS . It consists of 25 hydrogen atoms, 13 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 1 chlorine atom . This compound is a type of ester, which are commonly known for their pleasant aromas and are widely used in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of esters, including Carbonochloridothioic acid, S-dodecyl ester, typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification , where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: In industrial settings, esters are often produced through transesterification processes, where an ester is transformed into another ester through the exchange of the alkoxy group. This process can be catalyzed by acids, bases, or enzymes . The use of graphene oxide as a reusable acid catalyst has also been explored for the efficient production of esters .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonochloridothioic acid, S-dodecyl ester, like other esters, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Acyl Substitution: Esters can react with nucleophiles, such as Grignard reagents, to form tertiary alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Utilizes lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products:
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields primary alcohols.
Nucleophilic Acyl Substitution: Forms tertiary alcohols.
Applications De Recherche Scientifique
Carbonochloridothioic acid, S-dodecyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Carbonochloridothioic acid, S-dodecyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent carboxylic acid and alcohol, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
Methyl butanoate: An ester with a fruity aroma, commonly found in pineapple oil.
Ethyl acetate: A widely used solvent in the chemical industry.
Isopentyl acetate: Known for its banana-like odor and used in flavorings.
Uniqueness: Carbonochloridothioic acid, S-dodecyl ester is unique due to its specific molecular structure, which includes a chlorine atom and a long dodecyl chain. This structure imparts distinct chemical properties and reactivity compared to other esters, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55512-40-8 |
|---|---|
Formule moléculaire |
C13H25ClOS |
Poids moléculaire |
264.86 g/mol |
Nom IUPAC |
S-dodecyl chloromethanethioate |
InChI |
InChI=1S/C13H25ClOS/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3 |
Clé InChI |
CRGLUKUAPXSVFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



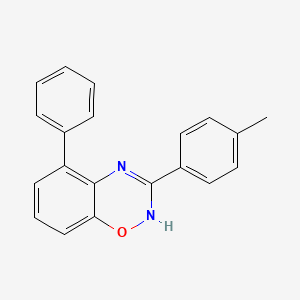
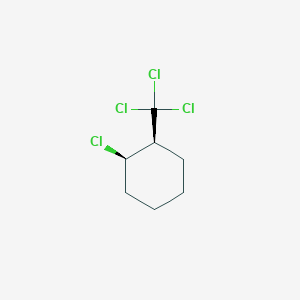
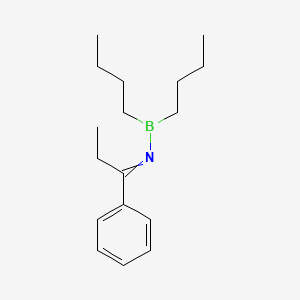
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
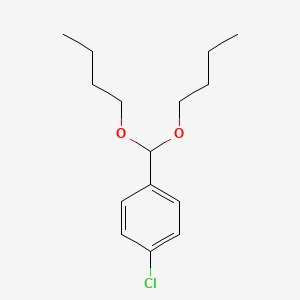

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
